molecular formula C9H13N3O B2967359 3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201738-60-3

3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2967359
CAS RN: 2201738-60-3
M. Wt: 179.223
InChI Key: ZYFMAPHVROPPDL-UHFFFAOYSA-N
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Description

3-cyclobutyl-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, also known as CBX, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CBX is a triazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.

Scientific Research Applications

Synthesis and Catalysis

A notable approach in the field involves the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, showcasing the versatility of triazoles in peptide modification and drug design (Tornøe, Christensen, & Meldal, 2002). Additionally, the development of environmentally friendly protocols for the synthesis of these compounds highlights the emphasis on green chemistry and the efficiency of using a DBU–water system under various conditions, including microwave irradiation, to achieve high yields (Singh, Sindhu, & Khurana, 2013).

Antimicrobial and Antifungal Applications

Research has also focused on the antimycobacterial activity of triazole compounds, particularly against multidrug-resistant Mycobacterium tuberculosis, showcasing their potential as valuable therapeutic agents (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007). Another study synthesized sulfanyl derivatives of triazoles, evaluating their antioxidant and antibacterial properties, further illustrating the broad spectrum of biological activities these compounds can exhibit (Sarac, Orek, & Koparır, 2020).

Chemical Characterization and Structural Analysis

The structural characterization of triazole derivatives through techniques such as X-ray diffraction, NMR, and DFT studies plays a crucial role in understanding their chemical properties and potential applications. For instance, a study provided detailed insights into the molecular structure and electrostatic potential of a triazole compound, facilitating the design of materials with desired properties (Inkaya, Dinçer, Ekici, & Cukurovalı, 2013).

Material Science and Polymer Chemistry

Triazoles find application in material science, as demonstrated by the synthesis of novel perfluorocyclobutyl (PFCB)-containing polymers through click chemistry, underscoring the utility of triazoles in the development of new materials with good thermal stability and solubility (Zhu, Huang, Meng, Li, & Qing, 2006).

properties

IUPAC Name

3-cyclobutyl-4-prop-2-enyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-6-12-8(7-4-3-5-7)10-11-9(12)13/h2,7H,1,3-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFMAPHVROPPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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